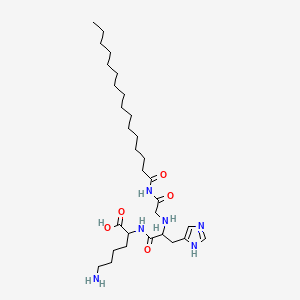
L-Lysine,N-(1-oxohexadecyl)glycyl-L-histidyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Palmitoyl oligopeptide is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added one by one, with each addition involving a coupling reaction facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) . After the peptide chain is fully assembled, it is cleaved from the resin and purified through high-performance liquid chromatography (HPLC) .
Industrial Production Methods
In industrial settings, the production of palmitoyl oligopeptide involves large-scale SPPS, followed by purification and formulation into cosmetic products. The process is optimized for efficiency and yield, often employing automated peptide synthesizers and advanced purification techniques .
化学反応の分析
Types of Reactions
Palmitoyl oligopeptide primarily undergoes hydrolysis and oxidation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the peptide bonds . Oxidation reactions may involve the amino acid residues, particularly histidine, which can be oxidized to form various products .
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as hydrogen peroxide or atmospheric oxygen.
Major Products
Hydrolysis: Shorter peptide fragments and free amino acids.
Oxidation: Oxidized amino acid residues and peptide fragments.
科学的研究の応用
Palmitoyl oligopeptide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, palmitoyl oligopeptide is used as a model compound to study peptide synthesis and modification techniques. It serves as a benchmark for evaluating new synthetic methods and reagents .
Biology
In biological research, palmitoyl oligopeptide is studied for its role in cellular signaling and protein interactions. It is used to investigate the mechanisms of collagen synthesis and skin regeneration .
Medicine
In medicine, palmitoyl oligopeptide is explored for its potential therapeutic applications, including wound healing and anti-inflammatory effects. It is also being studied for its ability to enhance the delivery of other therapeutic agents through the skin .
Industry
In the cosmetic industry, palmitoyl oligopeptide is a key ingredient in anti-aging products. It is incorporated into creams, serums, and lotions to improve skin texture and reduce the appearance of fine lines and wrinkles .
作用機序
Palmitoyl oligopeptide exerts its effects by mimicking the natural peptides involved in skin repair and regeneration. It binds to specific receptors on the surface of fibroblasts, stimulating the production of collagen and other extracellular matrix components . This leads to improved skin elasticity and reduced wrinkles . The molecular targets include collagen synthesis pathways and signaling molecules involved in skin repair .
類似化合物との比較
Similar Compounds
Palmitoyl pentapeptide-4: Another anti-aging peptide that stimulates collagen production.
Copper tripeptide-1: Known for its wound healing and anti-inflammatory properties.
Acetyl hexapeptide-8: Often referred to as “Botox in a bottle” for its muscle-relaxing effects.
Uniqueness
Palmitoyl oligopeptide is unique in its ability to stimulate collagen production without causing irritation, making it suitable for sensitive skin . Its structure allows for better skin penetration and stability compared to other peptides .
特性
分子式 |
C30H54N6O5 |
|---|---|
分子量 |
578.8 g/mol |
IUPAC名 |
6-amino-2-[[2-[[2-(hexadecanoylamino)-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C30H54N6O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-27(37)36-28(38)22-33-26(20-24-21-32-23-34-24)29(39)35-25(30(40)41)17-15-16-19-31/h21,23,25-26,33H,2-20,22,31H2,1H3,(H,32,34)(H,35,39)(H,40,41)(H,36,37,38) |
InChIキー |
PLZJYFNNMDYNGN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)NC(=O)CNC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















